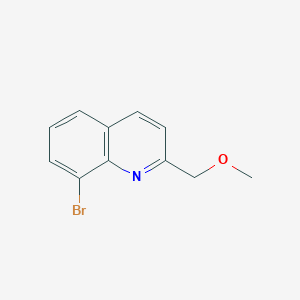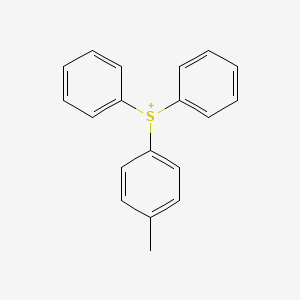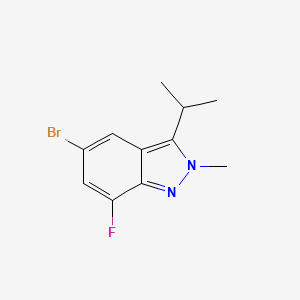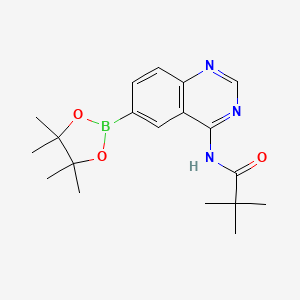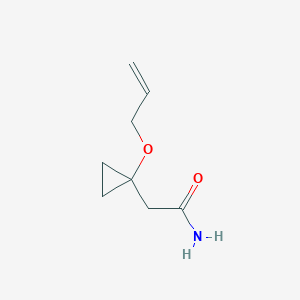
Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) is an organic compound characterized by a cyclopropane ring attached to an acetamide group, with an additional 2-propenyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) typically involves the reaction of cyclopropane derivatives with acetamide and 2-propenyloxy groups. One common method involves the use of zinc chloride as a catalyst in a reaction with 4-methoxy-3-buten-2-one and chlorotrimethylsilane . The reaction is carried out under nitrogen atmosphere with mechanical stirring and controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium tetraoxoferrate (VI) for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) has several scientific research applications:
Synthetic Studies and Derivatives: The compound and its derivatives are studied in synthetic chemistry for the development of new materials and compounds.
Oxidation Processes: Research focuses on the oxidation of secondary alcohols to ketones, which has implications in organic synthesis and industrial processes.
Enzymatic Conversions: The compound is used in enzymatic research to study the conversion of various aryl ketones and 2-alkanones to chiral alcohols.
Kinetics of Oxidation: Studies on the kinetics of oxidation reactions help understand the reactivity and formation of products like ketones.
Resolution of Alcohols: The compound is involved in the resolution of primary alcohols through processes like enzymatic acylation.
Wirkmechanismus
The mechanism of action of Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) involves its interaction with molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates, such as 1,4-diradicals, during photochemical reactions . These intermediates can undergo further reactions to form various products, influencing the compound’s reactivity and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) include:
2-Propanol, 1-(2-propenyloxy)-: Known for its use in synthetic studies and oxidation processes.
Pentane, 1-(2-propenyloxy)-: Another compound with similar structural features and applications.
Uniqueness
Cyclopropaneacetamide, 1-(2-propenyloxy)-(9CI) is unique due to its cyclopropane ring, which imparts distinct reactivity and stability compared to other similar compounds. This structural feature makes it valuable in various chemical reactions and research applications.
Eigenschaften
CAS-Nummer |
540133-81-1 |
|---|---|
Molekularformel |
C8H13NO2 |
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
2-(1-prop-2-enoxycyclopropyl)acetamide |
InChI |
InChI=1S/C8H13NO2/c1-2-5-11-8(3-4-8)6-7(9)10/h2H,1,3-6H2,(H2,9,10) |
InChI-Schlüssel |
BOXMFWIUONUCPI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1(CC1)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


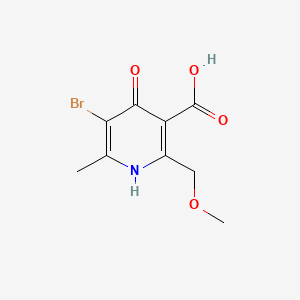

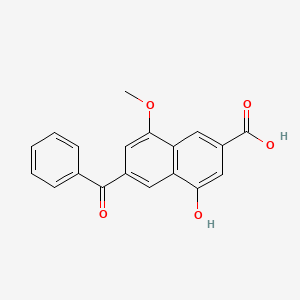
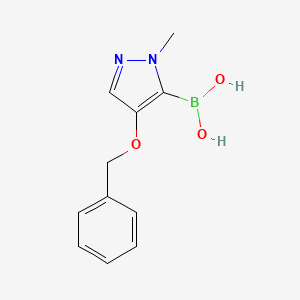
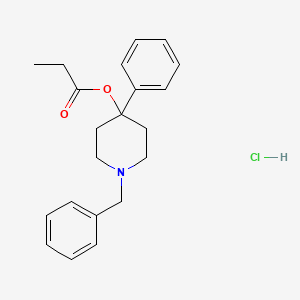
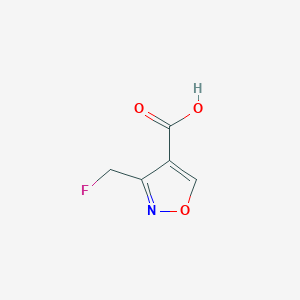
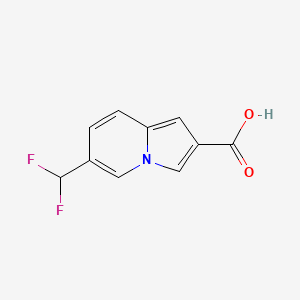

![1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone](/img/structure/B13929948.png)

